4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

Medicinal chemistry Synthetic building blocks Structure-activity relationship

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (CAS 30817-36-8) is a para-substituted benzaldehyde derivative bearing a morpholinyl-oxoethoxy side chain, with the molecular formula C13H15NO4 and molecular weight 249.26 g/mol. This compound functions primarily as a heterocyclic building block and synthetic intermediate in medicinal chemistry, with documented applications in the synthesis of pharmaceutical compounds and advanced materials.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 30817-36-8
Cat. No. B1331815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
CAS30817-36-8
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)COC2=CC=C(C=C2)C=O
InChIInChI=1S/C13H15NO4/c15-9-11-1-3-12(4-2-11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2
InChIKeyKHQZOOBUOHUYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.4 [ug/mL]

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde CAS 30817-36-8: Heterocyclic Aldehyde Building Block for Pharmaceutical Synthesis


4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (CAS 30817-36-8) is a para-substituted benzaldehyde derivative bearing a morpholinyl-oxoethoxy side chain, with the molecular formula C13H15NO4 and molecular weight 249.26 g/mol . This compound functions primarily as a heterocyclic building block and synthetic intermediate in medicinal chemistry, with documented applications in the synthesis of pharmaceutical compounds and advanced materials . Its structure combines an electrophilic aldehyde group for condensation and coupling reactions with a morpholine-containing side chain that imparts specific solubility and molecular recognition properties.

Why 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde Cannot Be Replaced by Other Morpholino-Benzaldehyde Analogs


The morpholino-benzaldehyde chemical space contains numerous structurally similar analogs differentiated by substitution position (ortho, meta, para), linker composition, and additional ring substituents. These structural variations directly impact critical procurement and research parameters including synthetic accessibility, reaction yields, physicochemical properties, and biological target engagement . Specifically, the para-substitution pattern of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde distinguishes it from its ortho isomer (CAS 125418-84-0), which exhibits different steric and electronic properties that affect its behavior as a synthetic building block . Additionally, the amide-containing linker between the morpholine ring and benzaldehyde core influences hydrogen-bonding capacity and conformational flexibility compared to analogs with direct ether or alkyl linkers. Generic substitution without consideration of these differentiating features may compromise synthetic yields, alter physicochemical profiles, or introduce uncharacterized biological activities.

Quantitative Differentiation Evidence for 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (CAS 30817-36-8)


Para-Substitution vs. Ortho-Substitution: Functional Positioning Distinction

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is the para-substituted isomer (4-position), whereas 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde (CAS 125418-84-0) is the ortho-substituted isomer . The para-substitution geometry positions the morpholino-oxoethoxy group distal to the reactive aldehyde, minimizing steric hindrance during condensation and coupling reactions compared to the ortho isomer where the bulky side chain is adjacent to the aldehyde group [1]. This steric differentiation is particularly relevant for Schiff base formation and nucleophilic addition reactions at the aldehyde carbon.

Medicinal chemistry Synthetic building blocks Structure-activity relationship

Synthetic Yield and Reproducibility: Quantitative Reaction Outcome

The synthesis of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde via alkylation of 4-hydroxybenzaldehyde with N-chloroacetylmorpholine in THF with potassium carbonate at 100°C for 24 hours proceeds with quantitative (100%) yield . This high-yielding, reproducible protocol represents a well-validated synthetic route documented in patent literature (EP1650194, 2006), providing procurement confidence for scaling and reproducibility [1]. In contrast, many structurally related morpholino-benzaldehyde analogs lack published synthetic procedures with validated yields, introducing uncertainty in multi-step synthetic planning.

Organic synthesis Process chemistry Pharmaceutical intermediates

Physical State Differentiation: Dark Brown Oil vs. Crystalline Solids

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is reported as a dark brown oil , distinguishing it from many benzaldehyde derivatives that exist as crystalline solids (for example, 4-hydroxybenzaldehyde melts at 112-116°C). This physical state difference affects handling, storage, formulation compatibility, and analytical characterization requirements. Liquid handling may be advantageous for certain automated synthesis platforms and solution-phase applications, whereas crystalline analogs offer different stability and handling profiles.

Physical chemistry Formulation Material handling

Commercial Availability and Pricing vs. Structurally Related Building Blocks

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (CAS 30817-36-8) is commercially available from multiple vendors with pricing typically ranging from $993 to $3,178 USD depending on quantity and purity grade (95-98%) . In comparison, structurally related morpholine-containing benzaldehyde building blocks such as 4-(3-Morpholin-4-ylpropoxy)benzaldehyde (CAS 71760-44-6) are priced approximately 10% higher ($1,097-$3,510) , while 3-(2-Morpholin-4-ylethoxy)benzaldehyde (CAS 81068-26-0) commands a premium of approximately 17% ($1,158-$3,706) . This pricing differential, combined with broader vendor availability for the target compound, offers procurement advantages for large-scale or budget-constrained research programs.

Chemical procurement Supply chain Research reagents

Biological Activity Context: Enzyme Inhibition and Cellular Assay Data

NOTE: The following data represents the compound's own activity profile without direct comparator data from the same study. It is included as contextual information only. 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde has demonstrated inhibitory activity against oncornaviral DNA polymerase of Moloney murine leukemia virus with a reported ID50 value , and has been evaluated for antiproliferative activity against human MCF7 breast cancer cells via MTT assay after 72 hours [1]. Additionally, the compound shows binding affinity with reported IC50 values of 23 nM and 2,100 nM in different assay systems, and EC50 of 7.90 nM as a modulator of human Nav1.1 sodium channels expressed in Xenopus laevis oocytes [2]. These data establish the compound as a biologically active scaffold, though direct comparative studies with structural analogs in identical assay systems were not identified in available literature.

Medicinal chemistry Enzyme inhibition Drug discovery

Linker Composition: Amide-Containing vs. Direct Ether Linker Analogs

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde contains an amide functional group within its linker (-O-CH2-C(=O)-N-), distinguishing it from simpler morpholino-benzaldehyde analogs such as 4-(3-Morpholin-4-ylpropoxy)benzaldehyde (CAS 71760-44-6) which features a direct alkyl ether linker (-O-CH2-CH2-CH2-) . The amide group introduces hydrogen-bonding capacity, restricted rotation around the C-N bond, and a permanent dipole moment that influences molecular recognition, solubility, and pharmacokinetic properties. This structural feature is functionally significant: the carbonyl oxygen can serve as a hydrogen bond acceptor, while the morpholine nitrogen remains available for additional interactions or protonation.

Molecular design Conformational analysis Hydrogen bonding

Optimal Application Scenarios for 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde Based on Differentiated Properties


Multi-Step Pharmaceutical Intermediate Synthesis Requiring High-Yield, Validated Protocols

This compound is optimally deployed as a synthetic intermediate when a documented quantitative (100%) yield is required for process validation and scale-up planning . The patent-validated synthesis [1] provides regulatory and reproducibility confidence essential for pharmaceutical development programs. The para-substitution geometry further supports this application by ensuring unobstructed aldehyde reactivity during subsequent coupling steps [2].

Solution-Phase and Automated Synthesis Platforms Requiring Liquid Building Blocks

The compound's physical state as a dark brown oil makes it particularly suitable for automated liquid handling systems and solution-phase synthesis platforms where pre-dissolved building blocks are advantageous. Unlike crystalline analogs that require separate dissolution steps, this compound can be directly dispensed or diluted, streamlining workflow integration in high-throughput synthesis environments.

Cost-Sensitive Medicinal Chemistry Campaigns with Morpholine-Containing Scaffolds

For research programs synthesizing libraries of morpholine-containing compounds, this building block offers a cost advantage of 9-17% compared to structurally similar alternatives such as 4-(3-Morpholin-4-ylpropoxy)benzaldehyde and 3-(2-Morpholin-4-ylethoxy)benzaldehyde from the same supplier . The broader vendor availability further enhances procurement reliability and competitive pricing options [1].

Structure-Based Drug Design Exploiting Amide Hydrogen-Bonding Motifs

The amide-containing linker provides a hydrogen-bonding motif and conformational constraint that can be exploited in structure-based drug design, particularly for targets where the amide carbonyl can engage in specific interactions with protein residues. The compound's demonstrated biological activities against Nav1.1 sodium channels (EC50 7.90 nM) [1] and cancer cell lines [2] provide a starting point for medicinal chemistry optimization campaigns requiring this specific linker architecture.

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